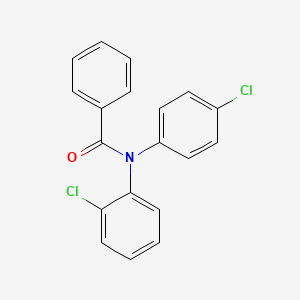![molecular formula C24H18O6S2 B14454515 3-[4-(4-Phenylphenyl)phenyl]benzene-1,2-disulfonic acid CAS No. 74218-63-6](/img/structure/B14454515.png)
3-[4-(4-Phenylphenyl)phenyl]benzene-1,2-disulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(4-Phenylphenyl)phenyl]benzene-1,2-disulfonic acid is a complex aromatic compound characterized by multiple phenyl groups and sulfonic acid functionalities. This compound is notable for its unique structure, which includes three interconnected benzene rings and two sulfonic acid groups, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-Phenylphenyl)phenyl]benzene-1,2-disulfonic acid typically involves multi-step organic reactions. One common approach is the sequential electrophilic aromatic substitution reactions, where benzene rings are functionalized with phenyl groups and sulfonic acid groups. The reaction conditions often include the use of strong acids like sulfuric acid and catalysts to facilitate the sulfonation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and concentration, ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-(4-Phenylphenyl)phenyl]benzene-1,2-disulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the aromatic rings.
Reduction: Reduction reactions can be used to remove sulfonic acid groups or to modify the phenyl groups.
Substitution: Electrophilic aromatic substitution reactions are common, where the hydrogen atoms on the benzene rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aromatic compounds.
Applications De Recherche Scientifique
3-[4-(4-Phenylphenyl)phenyl]benzene-1,2-disulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s unique structure makes it useful in studying molecular interactions and binding affinities.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 3-[4-(4-Phenylphenyl)phenyl]benzene-1,2-disulfonic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonic acid groups can form strong ionic bonds with positively charged sites on proteins, while the aromatic rings can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene-1,2-disulfonic acid: Lacks the additional phenyl groups, making it less complex.
4-Phenylphenylbenzene: Does not contain sulfonic acid groups, limiting its reactivity.
Triphenylbenzene: Similar aromatic structure but lacks sulfonic acid functionalities.
Uniqueness
3-[4-(4-Phenylphenyl)phenyl]benzene-1,2-disulfonic acid is unique due to its combination of multiple phenyl groups and sulfonic acid functionalities. This combination provides a versatile platform for chemical modifications and interactions, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
74218-63-6 |
|---|---|
Formule moléculaire |
C24H18O6S2 |
Poids moléculaire |
466.5 g/mol |
Nom IUPAC |
3-[4-(4-phenylphenyl)phenyl]benzene-1,2-disulfonic acid |
InChI |
InChI=1S/C24H18O6S2/c25-31(26,27)23-8-4-7-22(24(23)32(28,29)30)21-15-13-20(14-16-21)19-11-9-18(10-12-19)17-5-2-1-3-6-17/h1-16H,(H,25,26,27)(H,28,29,30) |
Clé InChI |
WCOXVQWUCZOKDG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=C(C(=CC=C4)S(=O)(=O)O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


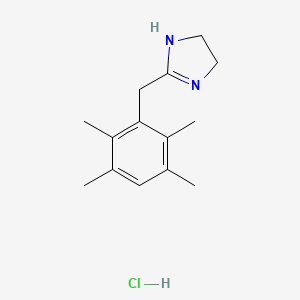
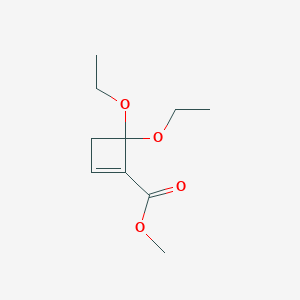

![10,11-Dimethoxy-3-isotetrahydroalstonique acide hydrazide diphosphate [French]](/img/structure/B14454444.png)
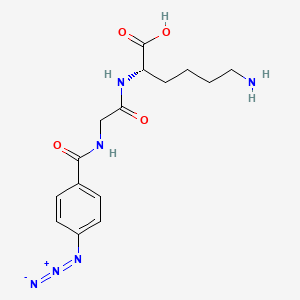
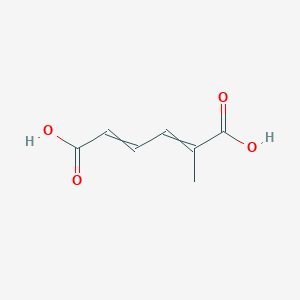
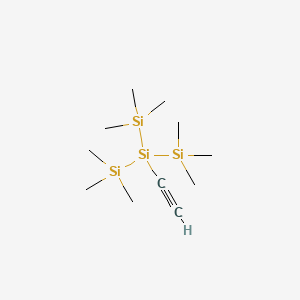
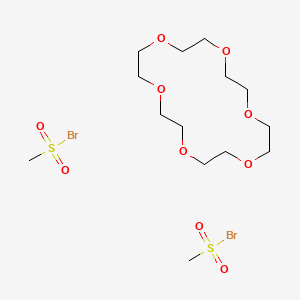
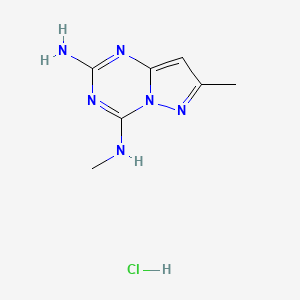
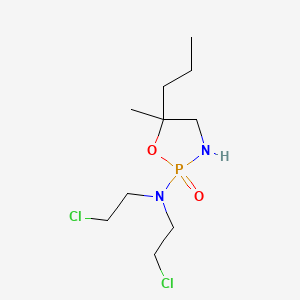
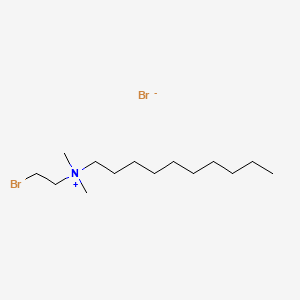
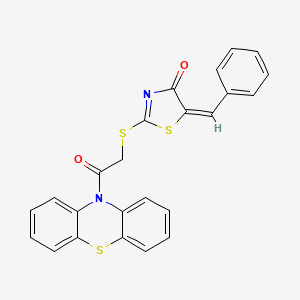
![6-[(Cholest-5-en-3-yl)oxy]-6-oxohexanoic acid](/img/structure/B14454502.png)
